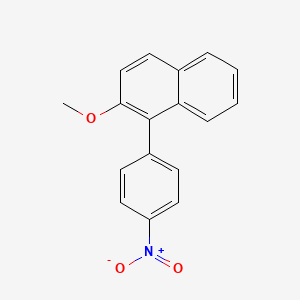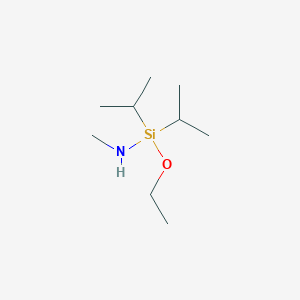
5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-amine: is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-amine typically involves the reaction of 2-methoxyethanesulfonyl chloride with 1,2,4-thiadiazol-3-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
-
Preparation of 2-Methoxyethanesulfonyl Chloride:
- 2-Methoxyethanesulfonyl chloride can be prepared by reacting sodium 2-methoxyethanesulfonate with thionyl chloride in the presence of a catalyst such as dimethylformamide (DMF). The reaction is typically carried out at low temperatures (around 5°C) and then heated to 80°C under a nitrogen atmosphere for several hours .
-
Formation of this compound:
- The prepared 2-methoxyethanesulfonyl chloride is then reacted with 1,2,4-thiadiazol-3-amine in an appropriate solvent, such as dichloromethane, under controlled conditions to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the methoxyethanesulfonyl group, which is a good leaving group.
Oxidation and Reduction Reactions: The thiadiazole ring can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Addition Reactions: The compound can also undergo addition reactions with electrophiles and nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
- Due to its unique structure, 5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-amine has potential applications in medicinal chemistry, including the development of new drugs with antimicrobial, antifungal, or anticancer properties.
Industry:
- The compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.
Wirkmechanismus
The mechanism of action of 5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxyethanesulfonyl group can enhance the compound’s ability to penetrate cell membranes, while the thiadiazole ring can interact with specific binding sites on target molecules.
Vergleich Mit ähnlichen Verbindungen
2-Methoxyethanesulfonyl Chloride: This compound is a precursor in the synthesis of 5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-amine and shares similar chemical properties.
Methanesulfonyl Chloride: Another sulfonyl chloride compound with similar reactivity but different structural features.
Uniqueness:
- The presence of both the methoxyethanesulfonyl group and the thiadiazole ring in this compound imparts unique chemical properties that are not found in simpler sulfonyl chlorides. This makes it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
922505-01-9 |
|---|---|
Molekularformel |
C5H9N3O3S2 |
Molekulargewicht |
223.3 g/mol |
IUPAC-Name |
5-(2-methoxyethylsulfonyl)-1,2,4-thiadiazol-3-amine |
InChI |
InChI=1S/C5H9N3O3S2/c1-11-2-3-13(9,10)5-7-4(6)8-12-5/h2-3H2,1H3,(H2,6,8) |
InChI-Schlüssel |
WHXRXMFLJUBXLK-UHFFFAOYSA-N |
Kanonische SMILES |
COCCS(=O)(=O)C1=NC(=NS1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]-4-(4-ethylphenoxy)butanamide](/img/structure/B14188271.png)

![Phenol, 3-[[[5-(3,4-dimethoxyphenyl)-3-pyridinyl]amino]methyl]-](/img/structure/B14188283.png)



![(E)-1-[4-(Benzyloxy)phenyl]-N-(2-phenylethyl)methanimine](/img/structure/B14188318.png)

![7-Chloro-1-(3-chloropropyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B14188336.png)


![3,4,6-Tris{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14188355.png)


